molecular formula C24H18ClF2N3O2S2 B12135991 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B12135991
M. Wt: 518.0 g/mol
InChI Key: FOHFHIIGNSJKEP-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a hexahydrobenzothieno[2,3-d]pyrimidine core. Its structure includes a 4-chlorophenyl group at position 3 and a 2,4-difluorophenylacetamide moiety linked via a sulfanyl bridge.

Properties

Molecular Formula

C24H18ClF2N3O2S2

Molecular Weight

518.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C24H18ClF2N3O2S2/c25-13-5-8-15(9-6-13)30-23(32)21-16-3-1-2-4-19(16)34-22(21)29-24(30)33-12-20(31)28-18-10-7-14(26)11-17(18)27/h5-11H,1-4,12H2,(H,28,31)

InChI Key

FOHFHIIGNSJKEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=C(C=C(C=C5)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 2,4-difluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

  • Tetrahydrobenzothieno-triazolopyrimidines (e.g., compounds 10a–c in ): These analogs replace the pyrimidine ring with a triazolo[4,3-c]pyrimidine system. However, this modification reduces ring planarity compared to the target compound’s fully saturated hexahydrobenzothienopyrimidine core, possibly affecting membrane permeability .

Substituent Variations

  • N-(4-Diethylaminophenyl) Analog (): Replacing the 2,4-difluorophenyl group with a 4-diethylaminophenyl increases basicity and electron-donating capacity, likely improving solubility in acidic environments. The diethylamino group may also enhance interactions with hydrophobic pockets in target proteins .
  • 4-Methoxyphenyl Variant (): Substituting the 4-chlorophenyl with a 4-methoxyphenyl group introduces an electron-donating methoxy substituent.
  • Trifluoromethylphenyl Derivative ():
    The trifluoromethyl group increases lipophilicity and metabolic stability due to the strong electron-withdrawing effect of fluorine. This substitution is often employed to improve blood-brain barrier penetration .

Substituent Effects on Physicochemical Properties

Compound ID Substituent (R1) Acetamide Group (R2) Molecular Weight Key Properties
Target Compound 4-Chlorophenyl 2,4-Difluorophenyl 552.03 g/mol Moderate lipophilicity; halogen-driven H-bonding
Analog 4-Chlorophenyl 4-Diethylaminophenyl 581.12 g/mol Increased basicity; enhanced solubility
Analog 4-Methoxyphenyl 4-Chlorophenyl 543.04 g/mol Electron-donating R1; reduced oxidative metabolism
Analog 4-Methoxyphenyl 2-Trifluoromethylphenyl 593.10 g/mol High lipophilicity; improved metabolic stability

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a benzothieno-pyrimidine core and various functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26ClN3O2S2C_{27}H_{26}ClN_3O_2S_2 with a molecular weight of approximately 524.1 g/mol . The structural features include:

  • Benzothieno-pyrimidine core: This core structure is often associated with diverse biological activities.
  • Chlorophenyl and difluorophenyl groups: These substituents may enhance lipophilicity and receptor binding affinity.
  • Sulfanyl linkage: This functional group can increase reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The presence of the sulfanyl group suggests potential interactions with enzymes through nucleophilic attack or coordination.
  • Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways involved in various physiological processes.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of metabolic pathways.

Antimicrobial Activity

Research has indicated that similar benzothieno-pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Study A: A derivative with a related structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Anticancer Potential

Preliminary studies suggest that compounds within this chemical class may possess anticancer properties:

  • Case Study 1: In vitro tests revealed that a related compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 15 µM.

Enzyme Interaction

The compound's potential to interact with specific enzymes has been explored:

  • Enzyme Targeting: Research indicates that benzothieno-pyrimidine derivatives can inhibit protein kinases involved in cancer progression.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Compound AC26H25BrN4O2S2Contains bromine; similar core structureModerate antibacterial activity
Compound BC22H24ClN3O2S2Lacks complex benzothieno coreWeak anticancer effects
Target CompoundC27H26ClN3O2S2Unique sulfanyl linkage; difluorophenyl groupPromising antimicrobial and anticancer activity

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